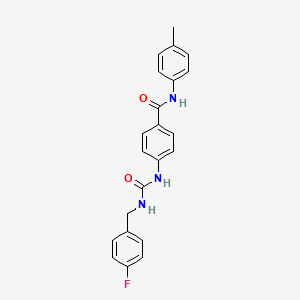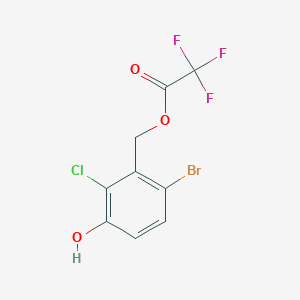
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate is an organofluorine compound that features a trifluoroacetate group attached to a benzyl moiety substituted with bromine, chlorine, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate typically involves the reaction of 6-Bromo-2-chloro-3-hydroxybenzyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
6-Bromo-2-chloro-3-hydroxybenzyl alcohol+Trifluoroacetic anhydride→6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohols.
Scientific Research Applications
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate depends on its interaction with molecular targets. The trifluoroacetate group can enhance the compound’s ability to interact with enzymes or receptors by increasing its lipophilicity and stability. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chlorobenzothiazole
- Trifluoroacetic acid
- Sodium trifluoroacetate
Uniqueness
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties
Properties
Molecular Formula |
C9H5BrClF3O3 |
|---|---|
Molecular Weight |
333.48 g/mol |
IUPAC Name |
(6-bromo-2-chloro-3-hydroxyphenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H5BrClF3O3/c10-5-1-2-6(15)7(11)4(5)3-17-8(16)9(12,13)14/h1-2,15H,3H2 |
InChI Key |
KTZJLIAMGJHEBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)COC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)
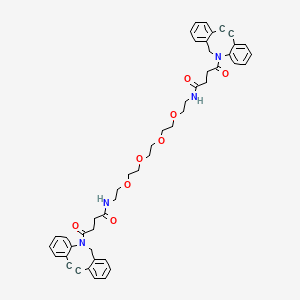
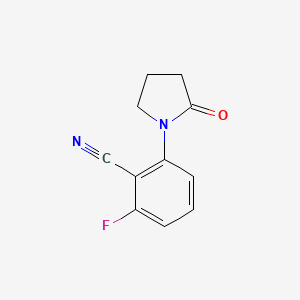

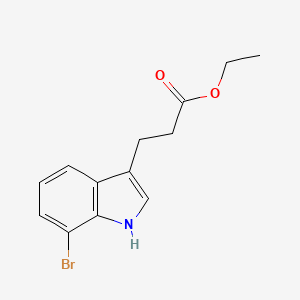
![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)
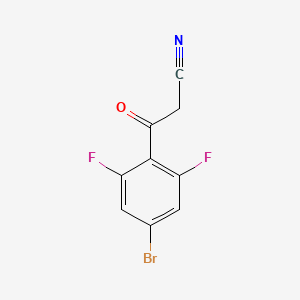
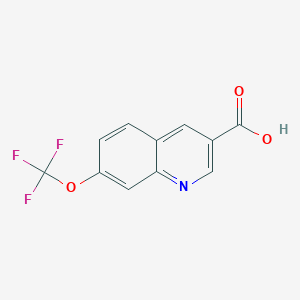
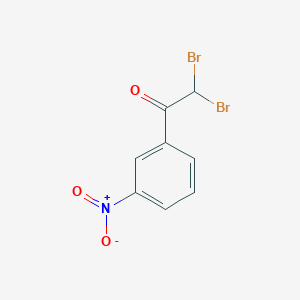
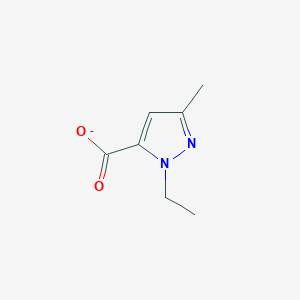
![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
